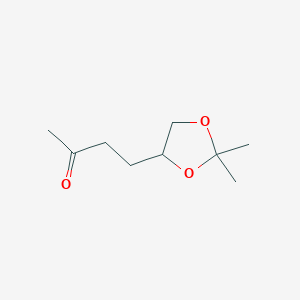
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one est un composé organique qui présente un cycle dioxolane, qui est un cycle à cinq chaînons contenant deux atomes d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one implique généralement la condensation de l'acide glycolique avec l'acétone en présence de pentoxyde de phosphore (P₂O₅) dans l'éther diéthylique . Cette réaction forme le cycle dioxolane, qui est une caractéristique clé du composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en d'autres formes réduites.
Substitution : Le cycle dioxolane peut participer à des réactions de substitution, où l'un des atomes d'oxygène est remplacé par un autre groupe fonctionnel.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO₄) pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) pour la réduction, et divers nucléophiles pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
La 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et comme substrat dans des tests biochimiques.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one implique son interaction avec des cibles moléculaires et des voies. Le cycle dioxolane peut agir comme un groupe protecteur en synthèse organique, stabilisant les intermédiaires réactifs et facilitant des réactions spécifiques. Dans les systèmes biologiques, le composé peut interagir avec des enzymes et d'autres protéines, influençant leur activité et leur fonction .
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Composés similaires
2,2-Diméthyl-1,3-dioxolane-4-méthanamine : Structure similaire mais avec un groupe amine au lieu d'une cétone.
2,2-Diméthyl-1,3-dioxolane-4-méthanol : Contient un groupe hydroxyle au lieu d'une cétone.
1,3-Dioxolan-2-one : Un carbonate cyclique avec une structure cyclique similaire mais des groupes fonctionnels différents.
Unicité
La 4-(2,2-Diméthyl-1,3-dioxolan-4-yl)butan-2-one est unique en raison de sa combinaison spécifique d'un cycle dioxolane et d'un fragment butan-2-one. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse dans diverses applications.
Propriétés
Numéro CAS |
141941-52-8 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O3/c1-7(10)4-5-8-6-11-9(2,3)12-8/h8H,4-6H2,1-3H3 |
Clé InChI |
LRYABBGUJVTTNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
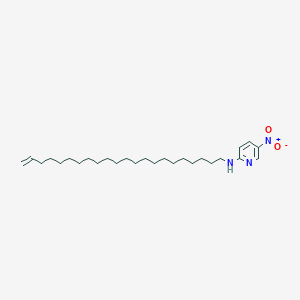


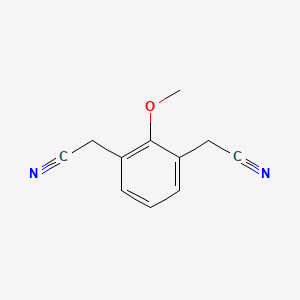
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
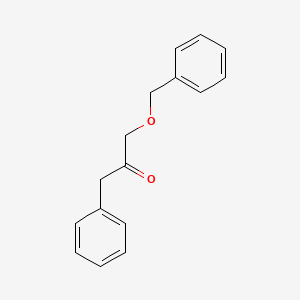

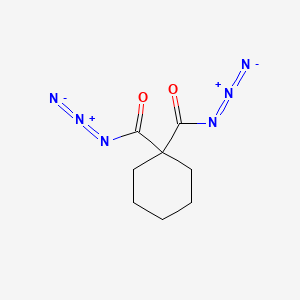
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
